3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one
Description
Properties
CAS No. |
1210-38-4 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-acetyl-8-methoxycyclohepta[b]furan-2-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-8-5-3-4-6-9(15-2)11(8)16-12(10)14/h3-6H,1-2H3 |
InChI Key |
CIAFGDINQLNVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC(=C2OC1=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one can be achieved through various synthetic routes. One common method involves the iodation of a precursor compound followed by a Suzuki–Miyaura coupling reaction
Industrial Production Methods
Industrial production of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include catalytic hydrogenation to remove iodine substituents, followed by reactions with malonate esters in the presence of sodium alkoxide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: Reacts with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives.
Electrophilic Substitution: The resonance structure of the compound allows for electrophilic substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve olefins, active methylenes, enamines, and silyl enol ethers under controlled conditions.
Electrophilic Substitution: Often requires the presence of electrophiles and suitable solvents to facilitate the reaction.
Major Products Formed
Scientific Research Applications
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic substitution and cycloaddition reactions may contribute to its anti-inflammatory and antimicrobial properties .
Comparison with Similar Compounds
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones
Compounds such as 5-isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one (4a) and 5-isopropyl-3-(4-nitrophenyl)-8-(4-methoxyphenyl)-2H-cyclohepta[b]furan-2-one (4b) share the core bicyclic framework but differ in substituent patterns. These derivatives are synthesized via Suzuki-Miyaura cross-coupling reactions, yielding 50–77% under palladium catalysis .
Terpene Lactones and Macrocyclic Analogues
Marine cembrane diterpenoids, such as lobocrassin B, feature larger macrocyclic furanone cores (e.g., cyclotrideca[b]furan-2-one) with immunomodulatory properties, inhibiting TNF-α production in dendritic cells . In contrast, 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one’s smaller ring size and substituent configuration limit its macrocyclic bioactivity but enhance its suitability as a synthetic intermediate for smaller heterocycles .
Pharmacological Activity
Positive Inotropic Effects
3-Substituted derivatives like 5-isopropyl-8-isopropoxy-2H-cyclohepta[b]furan-2-one (12f) exhibit potent positive inotropic activity (PIC50 = 5.99), attributed to the 5-isopropyl and 8-alkoxy groups. The 3-acetyl group in the target compound may reduce this activity due to steric hindrance or electronic effects, highlighting the critical role of substituent position in medicinal efficacy .
Immunomodulatory Potential
While lobocrassin B inhibits NF-κB translocation in TLR signaling, 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one lacks the extended conjugation required for similar bioactivity. This underscores the trade-off between structural complexity and functional specificity .
Cycloaddition Reactions
3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one undergoes periselective [4π+2π] cycloadditions with aralkenes, forming adducts with high regioselectivity . The acetyl group in the target compound may redirect reactivity toward [8+2] cycloadditions, as seen in 5-substituted furan-2-ones reacting with dicyanoheptafulvenes to form azulene derivatives .
Physical and Thermodynamic Properties
A comparative analysis of key parameters is provided below:
Biological Activity
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a seven-membered cyclohepta[b]furan ring with an acetyl group at the 3-position and a methoxy group at the 8-position. Its molecular formula is C12H14O3, and it has a molecular weight of approximately 218.20 g/mol. These structural characteristics contribute significantly to its biological activity.
Biological Activities
Research has indicated that 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one exhibits several promising biological activities:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating inflammatory diseases. Its mechanism involves interactions with molecular targets that influence inflammatory pathways.
- Antimicrobial Activity : Studies have demonstrated its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's antimicrobial properties are attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
- Antioxidant Effects : The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems .
The biological effects of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and microbial metabolism, thereby reducing their activity and mitigating harmful effects .
- Electrophilic Substitution : Its structure allows for electrophilic substitution reactions, which can modify biological targets, enhancing or inhibiting their functions depending on the context.
Study on Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in pro-inflammatory cytokines, suggesting its potential for therapeutic use in conditions like arthritis or chronic inflammation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| IL-6 (pg/mL) | 150 ± 10 | 75 ± 5 |
| TNF-alpha (pg/mL) | 200 ± 15 | 90 ± 8 |
Antimicrobial Efficacy
In vitro studies have assessed the antimicrobial activity of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Q & A
Q. What are the common synthetic routes for preparing 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one?
The synthesis typically involves cyclization reactions of substituted troponoids or furan precursors. A key method includes reacting 2-arylsulfonyloxytropones with active methylene compounds (e.g., acetylacetone) under controlled acidic or basic conditions to form the cyclohepta[b]furan core . For the 8-methoxy substitution, methoxy groups are introduced via nucleophilic substitution or protected during synthesis. Solvent choice (e.g., 1,4-dioxane) and reflux conditions are critical for yield optimization .
Q. How can NMR and IR spectroscopy confirm the structure of 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one?
Q. What purification methods are effective for isolating 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one?
Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for removing unreacted intermediates. Recrystallization from 1,4-dioxane or ethanol enhances purity . For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water gradients is recommended .
Advanced Research Questions
Q. How can researchers optimize cyclization efficiency in the synthesis of 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one?
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) can accelerate cyclization .
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures (80–100°C) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- X-ray crystallography : Definitive structural assignment via CCDC-deposited data (e.g., CCDC 1505246) resolves ambiguities in NMR/IR interpretations .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate substituent positions .
Q. How does the acetyl group influence the reactivity of 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one in [8+2]-cycloadditions?
The acetyl group acts as an electron-withdrawing group, polarizing the furan ring and enhancing electrophilicity at the C2 position. This facilitates cycloaddition with electron-rich dienophiles (e.g., 8,8-dicyanoheptafulvene) to form azulene derivatives. Reaction kinetics should be studied via variable-temperature NMR to optimize regioselectivity .
Q. What are the challenges in scaling up the synthesis of this compound for biological studies?
- Byproduct formation : Scalable routes require minimizing side reactions (e.g., over-acetylation) through slow reagent addition .
- Safety : Methoxy and acetyl groups may generate toxic intermediates; use fume hoods and monitor waste .
- Yield consistency : Statistical design of experiments (DoE) identifies critical parameters (temperature, stoichiometry) for reproducibility .
Methodological Considerations
Q. How to analyze regioselectivity in substitution reactions of 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one?
- Isotopic labeling : Introduce deuterium at specific positions to track substitution pathways via mass spectrometry .
- Kinetic studies : Compare reaction rates under varying conditions (e.g., pH, solvent polarity) to determine thermodynamic vs. kinetic control .
Q. What computational tools predict the biological activity of derivatives?
- Docking simulations : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
